Borate (1-), hydrotrimethoxy-, sodium

Overview

Description

The research on sodium borate complexes has revealed a variety of structures and properties. These complexes often involve the coordination of borate anions with various organic ligands and metal ions, resulting in diverse molecular architectures. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been identified, showcasing a unique structure where the boron atom is tetrahedrally coordinated by oxygen atoms .

Synthesis Analysis

The synthesis of these borate complexes varies, with some being formed in alkaline aqueous solutions, while others are created through hydrothermal methods or by reacting borohydride ions with organic ligands. For example, the synthesis of nitrogen-rich hydrotris(tetrazolyl)borate salts involves thermolysis of borohydride with tetrazoles . Similarly, a novel sodium gallium borate was synthesized using a surfactant-thermal method .

Molecular Structure Analysis

X-ray crystallography has been a crucial tool in determining the molecular structures of these complexes. The cage-like sodium borate complex mentioned earlier is an example where crystallography revealed the octahedral coordination of the sodium ion and the formation of hydrogen bonds within the structure . Other complexes, such as the sodium hydrotris(methimazolyl)borate, have been compared using ab initio calculations to explore the effects of different donor atoms on the ligand systems .

Chemical Reactions Analysis

The chemical reactivity of these borate complexes is influenced by their molecular structure. For instance, the nitrogen-rich hydrotris(tetrazolyl)borate salts, despite their high nitrogen content, exhibit low sensitivity to impact and friction, indicating stability in their chemical behavior . The different coordination behaviors of the ligands also affect the types of derivatives that can be synthesized, as seen in the various homoscorpionate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borate complexes are diverse. Some complexes exhibit luminescent properties, such as the sodium gallium borate, which emits blue luminescence and is a wide-band-gap semiconductor . The borate cancrinite structure displays a zeolite-like framework with channels occupied by sodium atoms and BO3 groups, which could have implications for ion-exchange properties . The sodium supported borate ester complex demonstrates the coordination of a boron atom with two ligands, which could influence its reactivity and potential applications .

Scientific Research Applications

1. Chemical Sensors

Borate salts like sodium borate are used as anionic additives in potentiometric and optical cation-selective sensors. These sensors are based on solvent polymeric membranes, where borate salts enhance stability against decomposition and leaching (Rosatzin, Bakker, Suzuki, & Simon, 1993).

2. Borate Regeneration

A method for regenerating sodium borohydride from sodium borate is described. This process involves converting dried borate salt to sodium tetraalkoxyborates, which is significant for industrial applications (Kemmitt & Gainsford, 2009).

3. Structure and Properties of Sodium Borates

The study of sodium enneaborate, a type of sodium borate, reveals its structure and properties. This research is crucial for understanding the various industrial applications of sodium borates (Neiner, Sevryugina, Harrower, & Schubert, 2017).

4. Electrochemistry and Flotation

Research on sodium tetraborate shows its significant impact on the interfacial electrochemistry of pyrite, a sulfide mineral. This study is relevant to the flotation process used in mining (Wang, 1996).

5. Novel Ligand Systems

Sodium hydrotris(methimazolyl)borate is a novel ligand system with potential applications in chemical reactions and coordination chemistry (Reglinski, Garner, Cassidy, Slavin, Spicer, & Armstrong, 1999).

6. Composite Materials

Borate adducts from sodium tetraborate decahydrate are used to crosslink chitosan and graphene oxide, producing composite materials with enhanced mechanical and barrier properties. This is significant for the development of sustainable materials (Yan, Capezzuto, Buonocore, Tescione, Lavorgna, Xia, & Ambrosio, 2015).

Safety and Hazards

Future Directions

Borate compounds, including borate bioactive glasses (BBGs), have been extensively investigated for biomedical applications since the early 2000s . They have shown superior bioactivity and bone healing capacity compared to silicate glasses. They are also suitable candidates as drug delivery devices for infection or disease treatment such as osteoporosis . Future research directions include nerve and muscle regeneration applications, cartilage regeneration, and the development of new synthesis methods .

Mechanism of Action

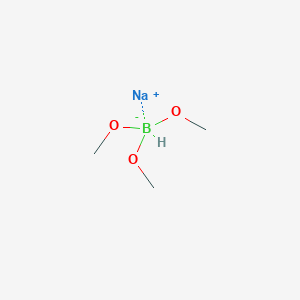

Sodium Trimethoxyborohydride, also known as Borate (1-), hydrotrimethoxy-, sodium, is a chemical compound with the formula C3H10BO3.Na . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that borate compounds, such as boric acid and its salts, exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis .

Mode of Action

Boric acid, a related compound, is known to inhibit biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors

Biochemical Pathways

Borate compounds are known to be used as excipients in some human medicinal products

Pharmacokinetics

It is known that borate compounds are used in industrial processing and manufacturing, as well as in pharmaceutical products

Result of Action

It is known that borate compounds exhibit some antibacterial activity

Action Environment

It is known that borate compounds are used in various environments, from industrial processing and manufacturing to pharmaceutical products

properties

IUPAC Name |

sodium;trimethoxyboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDOFGWTIAZCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC)(OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16940-17-3 | |

| Record name | Sodium trimethoxyborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)